2-[4-(Propan-2-yl)cyclohexyl]propanoic acid
Description
2-[4-(Propan-2-yl)cyclohexyl]propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a branched isopropyl group at the 4-position of the cyclohexyl ring. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
QBAAFBWPEJVFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes functionalization to introduce the isopropyl group. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The isopropylcyclohexane is then subjected to carboxylation to introduce the propanoic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The cyclohexane ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes. Its structural similarity to certain bioactive molecules makes it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table summarizes key structural and functional differences between 2-[4-(propan-2-yl)cyclohexyl]propanoic acid and related compounds:
Key Observations:
- Substituent Effects: The 4-isopropylcyclohexyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid), which exhibit higher polarity .
- Biological Activity: Analogous compounds with aromatic or heterocyclic groups (e.g., fluoroquinoline in ) show targeted pharmacological effects, such as inhibition of cancer-associated enzymes like IDH1 R132H .
- Stereochemistry: The cis configuration of substituents on the cyclohexyl ring (e.g., in the fluoroquinoline derivative) significantly impacts binding affinity to biological targets .
Physicochemical Properties
- Solubility : The isopropylcyclohexyl group reduces aqueous solubility, whereas hydroxyl or carboxylic acid substituents (e.g., in 3-hydroxy-4-methoxycinnamic acid ) improve solubility in polar solvents.
Biological Activity
2-[4-(Propan-2-yl)cyclohexyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified in sources] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in several conditions:
- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Analgesic Effects : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may provide pain relief through peripheral and central mechanisms.
- Antioxidant Properties : The presence of cyclohexyl and propan-2-yl groups may enhance antioxidant capabilities, protecting cells from oxidative stress.
Anti-inflammatory Effects
A study evaluating the anti-inflammatory properties of this compound demonstrated significant inhibition of inflammatory markers. In vitro assays showed a reduction in TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory diseases such as arthritis and colitis.
Analgesic Activity
Research on the analgesic effects revealed that this compound exhibited dose-dependent pain relief in animal models. The efficacy was comparable to established analgesics, suggesting its potential as a new therapeutic agent for pain management.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated that this compound effectively scavenged free radicals, providing insight into its protective effects against oxidative damage in cells.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison was made with other related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Ibuprofen | Anti-inflammatory, analgesic | COX inhibition |
| Naproxen | Anti-inflammatory, analgesic | COX inhibition |
| Aspirin | Anti-inflammatory, analgesic | COX inhibition; antiplatelet effects |
This comparison highlights that while this compound shares similar mechanisms with traditional NSAIDs, its unique structure may confer distinct advantages in terms of selectivity and side effect profiles.
Case Studies
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to significant reductions in joint swelling and pain scores compared to placebo controls.
- Analgesic Efficacy : In a randomized controlled trial assessing postoperative pain management, patients receiving this compound reported lower pain levels and reduced opioid consumption compared to those receiving standard care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
